molecular formula C5H15IN4 B8365831 1-Amino-3-butylguanidinehydroiodide

1-Amino-3-butylguanidinehydroiodide

Cat. No.: B8365831
M. Wt: 258.10 g/mol
InChI Key: RLMGCWLYKZGMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-butylguanidinehydroiodide is a guanidine derivative characterized by a butyl substituent at the 3-position and a hydroiodide counterion. The butyl group imparts distinct physicochemical properties, such as increased lipophilicity compared to shorter-chain alkyl derivatives, which may influence solubility and reactivity in organic and biological systems.

Properties

Molecular Formula

C5H15IN4

Molecular Weight

258.10 g/mol

IUPAC Name

1-amino-2-butylguanidine;hydroiodide

InChI

InChI=1S/C5H14N4.HI/c1-2-3-4-8-5(6)9-7;/h2-4,7H2,1H3,(H3,6,8,9);1H

InChI Key

RLMGCWLYKZGMKC-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(N)NN.I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Amino-3-butylguanidinehydroiodide with structurally or functionally related guanidine derivatives and hydroiodide salts, drawing on synthesis methods and inferred properties from the literature.

Physicochemical and Functional Insights

  • Lipophilicity: The butyl group in 1-Amino-3-butylguanidinehydroiodide increases hydrophobic interactions, making it more soluble in non-polar solvents than methyl-substituted triaminoguanidinium iodide .
  • Solubility: Ethanol solubility is likely moderate due to the balance between the polar hydroiodide counterion and the non-polar butyl chain. In contrast, methylated derivatives exhibit lower solubility in ethanol due to stronger crystallinity .
  • Reactivity : The hydroiodide counterion may enhance electrophilicity compared to chloride or bromide analogs, facilitating nucleophilic substitution reactions .

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